4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)benzamide
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Overview
Description
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)benzamide is a member of isoquinolines.
Scientific Research Applications
Antimicrobial and Pharmacological Screening
The synthesis of benzothiazole derivatives, including those similar to the specified compound, has shown potential in antimicrobial, anti-inflammatory, anticonvulsant, and anthelmintic activities. These derivatives have been synthesized for biological and pharmacological screening, indicating their broad application potential in medicinal chemistry (Patel, Sreenivasa, Jayachandran, & Kumar, 2009).
Psychotropic and Anti-inflammatory Applications
A series of derivatives, including those resembling the specified compound, demonstrated notable psychotropic in vivo, anti-inflammatory in vivo, and cytotoxicity in vitro activities. They exhibited marked sedative action, high anti-inflammatory activity, and selective cytotoxic effects concerning tumor cell lines. This indicates potential applications in the development of drugs with psychotropic and anti-inflammatory properties (Zablotskaya et al., 2013).
Corrosion Inhibition
Benzothiazole derivatives, similar to the mentioned compound, have been studied for their corrosion inhibiting effect against steel in acidic solutions. The compounds exhibited higher inhibition efficiencies than previously reported inhibitors, suggesting applications in corrosion protection and material science (Hu et al., 2016).
Electroluminescent Layer Applications
The compound's structural relatives have been utilized in the synthesis of low-molecular weight compounds with potential applications in organic light-emitting devices. This implies its possible use in the development of color electroluminescent structures and other photophysical applications (Dobrikov, Dobrikov, & Aleksandrova, 2011).
Tumor Diagnosis and PET Radiotracer Development
Certain arylamide hybrids of high-affinity σ2 receptor ligands, related to the specified compound, have been researched for their potential in tumor diagnosis and development of PET radiotracers. These compounds showed excellent σ(1)/σ(2) selectivities and could be used in tumors overexpressing P-gp (Abate et al., 2011).
Properties
Molecular Formula |
C30H34N4O3S2 |
---|---|
Molecular Weight |
562.7 g/mol |
IUPAC Name |
4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)-N-[3-(dimethylamino)propyl]-N-(6-ethyl-1,3-benzothiazol-2-yl)benzamide |
InChI |
InChI=1S/C30H34N4O3S2/c1-4-22-10-15-27-28(20-22)38-30(31-27)34(18-7-17-32(2)3)29(35)24-11-13-26(14-12-24)39(36,37)33-19-16-23-8-5-6-9-25(23)21-33/h5-6,8-15,20H,4,7,16-19,21H2,1-3H3 |
InChI Key |
YLRRAAAQNUKZCI-UHFFFAOYSA-N |
SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(S2)N(CCCN(C)C)C(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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